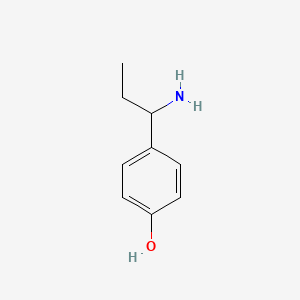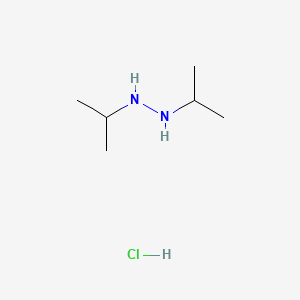
4-(1-Aminopropyl)phenol
Vue d'ensemble
Description
“4-(1-Aminopropyl)phenol” is a chemical compound . It is also known as 4-AP or pFA. The molecular formula of this compound is C9H13NO . The molecular weight is 151.206 Da .
Synthesis Analysis
Phenolic compounds, which include “4-(1-Aminopropyl)phenol”, are known to exhibit various biological activities such as antimicrobial, antioxidant, and anti-inflammatory properties . The synthesis of these compounds involves several methods and techniques .
Molecular Structure Analysis
The molecular structure of “4-(1-Aminopropyl)phenol” consists of an aromatic ring with at least one hydroxyl group . The InChI key of this compound is RBZSZQKNTDZIHA-UHFFFAOYSA-N .
Chemical Reactions Analysis
Phenolic compounds, including “4-(1-Aminopropyl)phenol”, can react with a variety of free radicals . One traditional method for phenol analysis is based on the oxidizing coupling of 4-aminoantipyrine (4-APP) with phenol in alkaline solution .
Physical And Chemical Properties Analysis
The physical and chemical properties of “4-(1-Aminopropyl)phenol” include its molecular weight, which is 151.206 Da , and its molecular formula, which is C9H13NO .
Applications De Recherche Scientifique
Chemical Research
“4-(1-Aminopropyl)phenol” is a unique chemical compound that is used in various chemical research applications . It’s provided to early discovery researchers as part of a collection of unique chemicals . The compound has an empirical formula of C9H14ClNO and a molecular weight of 187.67 .
Food Preservation
Phenolic compounds, such as “4-(1-Aminopropyl)phenol”, have potential use as biopreservatives in the food industry . They have been extensively studied for their application in improving the shelf life of perishable products . These compounds can be extracted from natural sources, such as olives, grapes, fruits, vegetables, rice, spices, herbs, tea, and algae .
Antioxidant Activity
Phenolic compounds are well known for their health benefits related to antioxidant activity . This kind of compounds can increase their popularity due to the fact that they come from natural sources and because they have health biological activity .
Antimicrobial Activity
Another important characteristic associated with phenolic compounds is their antimicrobial activity . Phenolics have the capacity of retarding the microbial invasion in some products and avoiding the putrefaction of others, mainly fruits and vegetables .
Active Packaging
Phenolic compounds can be incorporated into food packaging . Active packing is an innovative strategy where phenolic compounds can play an important role in improving the global assessment and extending the shelf life of commercial products .
Removal of Phenolic Pollutants
“4-(1-Aminopropyl)phenol” can be used in the construction of copper-containing organophyllosilicates as laccase-mimicking nanozyme for efficient removal of phenolic pollutants . The catalytic activities of this compound were evaluated based on a chromogenic reaction between phenolic compounds .
Mécanisme D'action
Target of Action
4-(1-Aminopropyl)phenol, also known as 4-Hydroxyamphetamine (4HA), primarily targets the sympathetic nervous system . It is used medically in eye drops to dilate the pupil, a process called mydriasis . It is also a major metabolite of amphetamine and certain substituted amphetamines .
Mode of Action
4-Hydroxyamphetamine acts as an indirect sympathomimetic agent, causing the release of norepinephrine from nerve synapses, which leads to mydriasis (pupil dilation) . It also decreases the metabolism of serotonin (5-hydroxytryptamine) and certain other monoamines by inhibiting the activity of a family of enzymes called monoamine oxidases (MAOs), particularly type A (MAO-A) .
Biochemical Pathways
The compound affects the polyamine metabolic pathways, which are crucial for plant growth, development, and stress tolerance . Polyamines are small, positively charged biomolecules that regulate various aspects of plant growth, development, and stress responses . The downstream molecular mechanisms that function at different stages of polyamine action allow polyamines to exert their effects in plants .
Pharmacokinetics
It is intended for local use only (ophthalmic use), indicating that its absorption, distribution, metabolism, and excretion primarily occur in the eye .
Result of Action
The molecular and cellular effects of 4-(1-Aminopropyl)phenol’s action primarily involve the dilation of the pupil, enabling the examination of the back of the eye . It also plays a role in the diagnosis of Horner’s syndrome, a condition characterized by nerve lesions .
Propriétés
IUPAC Name |
4-(1-aminopropyl)phenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-2-9(10)7-3-5-8(11)6-4-7/h3-6,9,11H,2,10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WTQZYHPAVNTISM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=CC=C(C=C1)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301005432 | |
| Record name | 4-(1-Aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(1-Aminopropyl)phenol | |
CAS RN |
85068-38-8 | |
| Record name | 4-(1-Aminopropyl)phenol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=85068-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(1-Aminopropyl)phenol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085068388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-(1-Aminopropyl)phenol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301005432 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-(1-aminopropyl)phenol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.077.518 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 4-(1-AMINOPROPYL)PHENOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OL3S80JXJB | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![7-benzyl-5,6-dimethyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1274094.png)











